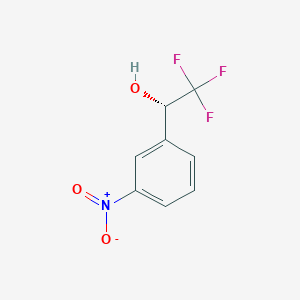
22-Dehydro 25-Hydroxy Cholesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
22-Dehydro 25-Hydroxy Cholesterol is a derivative of cholesterol, specifically an oxysterol. Oxysterols are oxygenated derivatives of cholesterol that play significant roles in various biological processes, including cholesterol metabolism, immune response, and cellular signaling . This compound is particularly interesting due to its involvement in multiple physiological and pathological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 22-Dehydro 25-Hydroxy Cholesterol typically involves the oxidation of cholesterol or its derivatives. One common method includes the use of microbial transformation, where phytosterols are used as raw materials . Another method involves the use of specific reagents such as trifluoroacetone peroxide or chromium trioxide/acetic anhydride to oxidize cholesterol .
Industrial Production Methods: Industrial production of this compound often relies on large-scale microbial transformation processes. These processes are optimized for high yield and purity, ensuring that the compound meets the necessary standards for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: 22-Dehydro 25-Hydroxy Cholesterol undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes such as cholesterol 25-hydroxylase, leading to the formation of other oxysterols.
Reduction: Involves the conversion of the compound back to its parent cholesterol under specific conditions.
Substitution: Reactions where functional groups are replaced by others, often used in synthetic chemistry to create derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Trifluoroacetone peroxide, chromium trioxide/acetic anhydride.
Reducing Agents: Various hydrogen donors under catalytic conditions.
Solvents: Organic solvents like dichloromethane and ethanol are commonly used in these reactions.
Major Products Formed:
7α,25-Dihydroxycholesterol: Formed through further oxidation.
Cholesterol Derivatives: Various derivatives formed through substitution reactions.
Aplicaciones Científicas De Investigación
22-Dehydro 25-Hydroxy Cholesterol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 22-Dehydro 25-Hydroxy Cholesterol involves its interaction with various molecular targets:
Transcriptional Factors: Such as liver X receptors (LXRs) and sterol regulatory element-binding proteins (SREBPs), which regulate cholesterol homeostasis.
G Protein-Coupled Receptors: Such as GPR183, involved in immune response.
Ion Channels: Including NMDA receptors, which play a role in neuronal signaling.
These interactions lead to the modulation of cholesterol synthesis, transport, and storage, as well as influencing inflammatory responses and cellular signaling pathways .
Comparación Con Compuestos Similares
25-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism and immune response.
7-Dehydrocholesterol: A precursor to vitamin D3, involved in similar metabolic pathways.
22-Dehydro 25-Hydroxy Cholesterol 3-Acetate: A derivative with similar biological activities.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research in various fields .
Propiedades
Fórmula molecular |
C27H44O2 |
|---|---|
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h6-8,18,20-24,28-29H,9-17H2,1-5H3/b7-6+/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
Clave InChI |
RXNXZBKSKJZKNN-LNKGLPRASA-N |
SMILES isomérico |
C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canónico |
CC(C=CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


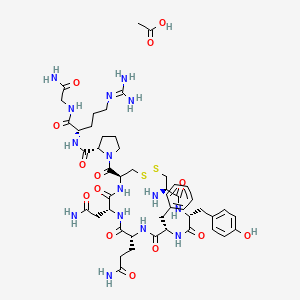
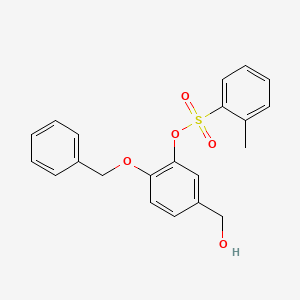
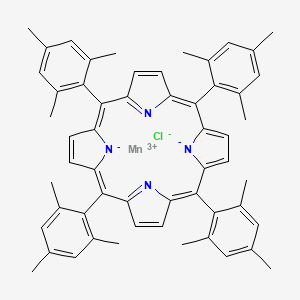
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408021.png)

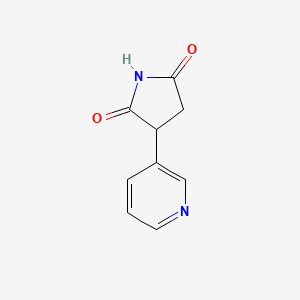
![Copper;disodium;2-oxido-5-[[4-[4-[2-[5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate](/img/structure/B13408037.png)
![(1S,2S,4R,6S,8S,11R,12S,14R,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13408038.png)
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]-](/img/structure/B13408039.png)
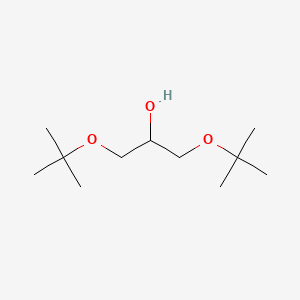
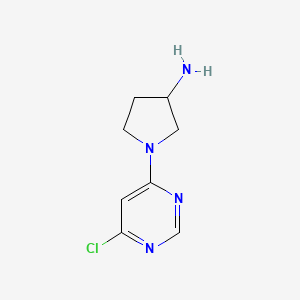
![Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13408050.png)
